Ovoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H22O10 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-methoxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid |

InChI |

InChI=1S/C25H22O10/c1-11-5-14(26)8-17(27)21(11)24(31)35-16-7-13(3)22(19(10-16)33-4)25(32)34-15-6-12(2)20(23(29)30)18(28)9-15/h5-10,26-28H,1-4H3,(H,29,30) |

InChI Key |

BXLGBRLDRRZQKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)OC)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Ovoic Acid

Lichen Genera and Species Exhibiting Ovoic Acid Production

This compound has been identified in several lichen genera and species, highlighting its importance in lichen chemotaxonomy. Its distribution is not uniform but often linked to specific chemotypes within a species and co-occurs with other related compounds.

The lichen Dimelaena oreina is known for its chemical variability, exhibiting several distinct chemotypes. This compound has been specifically identified as a constituent of Chemotype IIb of Dimelaena oreina, where it occurs in addition to gyrophoric acid. Furthermore, this compound may also be present as a minor compound in other chemotypes of Dimelaena oreina.

Table 1: Occurrence of this compound in Dimelaena oreina Chemotypes

| Lichen Species | Chemotype | Key Co-occurring Compounds | This compound Presence | Reference |

| Dimelaena oreina | Chemotype IIb | Gyrophoric acid | Present (in addition) | |

| Dimelaena oreina | Various | Usnic acid, Gyrophoric acid, Fumarprotocetraric acid, Stictic acid, Hypostictic acid, Sphaerophorin, Norstictic acid, Lecanoric acid | May be present (minor) |

This compound is a known secondary metabolite in Umbilicaria grisea. Beyond U. grisea, its presence extends to other species within the Umbilicaria genus, including Umbilicaria cylindrica and Umbilicaria decussata. It has also been reported in Umbilicaria crustulosa.

Table 2: Occurrence of this compound in Umbilicaria Species

| Lichen Species | Key Co-occurring Compounds | This compound Presence | Reference |

| Umbilicaria grisea | Gyrophoric acid, Umbilicaric acid, Hiascic acid, Crustinic acid, Norstictic acid, Lecanoric acid | Present | |

| Umbilicaria cylindrica | Gyrophoric acid, Umbilicaric acid, Hiascic acid, Lecanoric acid | Present | |

| Umbilicaria decussata | Gyrophoric acid, Lecanoric acid | Present (minor) | |

| Umbilicaria crustulosa | Lecanoric acid, Gyrophoric acid, Hiascic acid, Crustinic acid, Umbilicaric acid, Norstictic acid | Present |

This compound commonly co-occurs with other lichen substances, particularly tridepsides and depsides, which are often biosynthetically related.

Table 3: Co-occurrence of this compound with Analogous Lichen Substances

| Analogous Lichen Substance | Relationship/Co-occurrence | Reference |

| Gyrophoric Acid | Frequently co-occurs; this compound is an O-methylated derivative. | |

| Umbilicaric Acid | Co-occurs as another tridepside. | |

| Hiascic Acid | Co-occurs as another tridepside. | |

| Lecanoric Acid | Often present as a biosynthetic precursor or co-occurring in trace/minor amounts. | |

| Atranorin (B1665829) | Co-occurs, for example, in Hypotrachyna euerniiformis. | |

| Crustinic Acid | Co-occurs in some Umbilicaria species. |

Geographic and Ecological Factors Influencing this compound Chemotypes and Distribution

The chemical composition of lichens, including the presence and abundance of compounds like this compound, can be influenced by various geographic and ecological factors. These factors contribute to the observed chemotypic variations and distribution patterns.

Environmental factors such as altitude, temperature, moisture, irradiance (light intensity), slope aspect, and substrate composition are known to influence the physiological processes and chemical status of lichens. For instance, studies on Dimelaena oreina have shown a correlation between its chemistry and elevation in the Central European Alps. The distribution of Dimelaena oreina chemotypes, including those containing this compound, tends to reflect adaptations to specific climatic conditions. Geographic origin can also influence the genetic and chemical diversity of lichen strains. These environmental variations can lead to shifts in a lichen's metabolic profile, impacting the production of secondary metabolites like this compound.

Structural Elucidation and Chemical Characterization of Ovoic Acid

Molecular Structure and Core Tridepside Framework

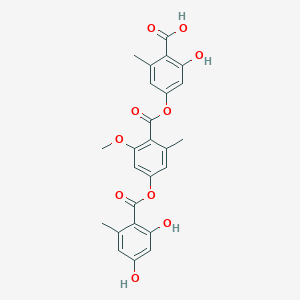

Ovoic acid is classified as a tridepside, a class of polyketide-derived secondary metabolites commonly found in lichens. nih.govresearchgate.net The fundamental structure of tridepsides is built upon the esterification of three orsellinic acid units. nih.gov In this framework, orsellinic acid undergoes an initial esterification to form a para-depside, such as lecanoric acid, which is then further esterified to yield a tridepside like gyrophoric acid. nih.gov

This compound's molecular formula is C25H22O10. nih.gov This chemical composition indicates its tridepside nature and provides the basis for understanding its relationship to other similar compounds.

Positional and Stereochemical Aspects of Methylation (O-Methylated Derivative of Gyrophoric Acid)

A key characteristic of this compound is its identity as a naturally occurring O-methylated derivative of gyrophoric acid. nih.govresearchgate.netscispace.com This methylation distinguishes it from its precursor. Research has specifically elucidated the structure of this compound as 2''-O-methylgyrophoric acid, pinpointing the exact position of the methyl group within the tridepside framework. researchgate.net The biosynthesis of such O-methylated derivatives, including this compound, is suggested to involve O-methyltransferases acting upon gyrophoric acid. nih.gov

To illustrate the relationship between this compound and gyrophoric acid, their molecular formulas are presented:

| Compound Name | Molecular Formula |

| Gyrophoric Acid | C24H20O10 |

| This compound | C25H22O10 |

This difference in molecular formula (one additional carbon and two additional hydrogens in this compound) directly corresponds to the presence of an O-methyl group (–OCH3).

Spectroscopic and Chromatographic Signatures for Structural Confirmation

The structural confirmation of this compound relies heavily on various spectroscopic and chromatographic techniques. These methods provide critical data for identifying its molecular structure, functional groups, and purity.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy are instrumental in elucidating the detailed structure of this compound. researchgate.net NMR provides information on the chemical environment of individual atoms, allowing for the determination of the compound's connectivity, functional groups, and stereochemical aspects. Key data from NMR include chemical shifts, integration (for 1H NMR, indicating the number of protons), and splitting patterns (multiplicity), which reveal neighboring protons. lehigh.edu

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and providing fragmentation patterns that aid in structural elucidation. researchgate.netlehigh.eduscribd.com High-resolution mass spectrometry can yield precise molecular formulas, further confirming the elemental composition. lehigh.edu

Ultraviolet (UV) Spectroscopy: UV spectroscopy is employed for the analysis of this compound, particularly to detect chromophores and conjugated systems within the molecule. researchgate.netlehigh.edu While less definitive for complete structure elucidation than NMR or MS, UV-Vis spectroscopy is valuable for quantitative analysis and confirming the presence of certain structural features. lehigh.edu

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present in this compound by detecting characteristic absorption bands corresponding to molecular vibrations. lehigh.eduscribd.comchemconnections.org For example, the presence of carbonyl (C=O) and hydroxyl (O-H) groups, typical of depsides, would be evident in the IR spectrum.

Chromatographic Signatures:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and highly effective analytical tool for the separation, identification, and quantification of lichen substances, including tridepsides like this compound. scribd.commdpi.comopenaccessjournals.comanbg.gov.aukg.ac.rs HPLC offers high accuracy, sensitivity, and reproducibility, making it suitable for analyzing complex mixtures and confirming the purity of isolated compounds. openaccessjournals.com

Thin-Layer Chromatography (TLC): TLC is a simpler and more readily accessible chromatographic method for the routine identification and comparison of lichen metabolites. scribd.comanbg.gov.auresearchgate.netphcog.com Standardized TLC data, including relative Rf values in various solvent systems, are available for many lichen substances, aiding in the preliminary identification of this compound. anbg.gov.au

These combined spectroscopic and chromatographic techniques provide a robust framework for the comprehensive structural elucidation and chemical characterization of this compound.

Biosynthesis and Metabolic Pathways of Ovoic Acid

Precursor Compounds and Initial Enzymatic Steps in Tridepside Formation (e.g., Malonyl-CoA, Orsellinic Acid)

The foundational precursor for tridepside biosynthesis, including that of ovoic acid, is malonyl-CoA wikipedia.org. Malonyl-CoA serves as a crucial two-carbon extender unit in polyketide synthesis wikipedia.org. It is generated through the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.

Following the formation of the polyketide chain, orsellinic acid emerges as a primary building block for depsides wikipedia.org. Orsellinic acid itself is considered a polyketide, synthesized from one molecule of acetyl-CoA and three molecules of malonyl-CoA. The initial esterification of orsellinic acid units is a critical step in the formation of tridepsides. This process first leads to the formation of a para-depside, such as lecanoric acid, which is subsequently esterified further to yield the tridepside gyrophoric acid wikipedia.org.

Polyketide Synthase (PKS) Involvement in Tridepside Backbone Formation

Polyketide synthases (PKSs) are large, multifunctional enzyme complexes responsible for the biosynthesis of a diverse array of secondary metabolites, including polyketides found in bacteria, fungi, and plants. The core mechanism of polyketide biosynthesis involves the stepwise condensation of a starter unit, typically acetyl-CoA, with extender units, primarily malonyl-CoA.

PKS enzymes operate in an assembly-line fashion, utilizing multiple domains such as acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) to perform the sequential condensation of simple carboxylic acid units. For instance, the biosynthesis of orsellinic acid, a key precursor for depsides, involves a PKS architecture characterized by KS→AT→ACP domains. A candidate biosynthetic gene cluster has been identified for gyrophoric acid, highlighting the involvement of PKS in the formation of this important tridepside backbone wikipedia.org.

Specific O-Methyltransferase Activity in the Biosynthesis of this compound from Gyrophoric Acid

This compound is recognized as a naturally occurring O-methylated derivative of gyrophoric acid wikipedia.org. The structural relationship between gyrophoric acid and its O-methylated counterparts, including this compound, suggests that specific O-methyltransferases (OMTs) play a crucial role in this biosynthetic conversion wikipedia.org. The enzymatic modification of the parent tridepside, gyrophoric acid, can proceed through O-methylation, leading to the formation of various derivatives, including this compound. While specific OMTs directly responsible for the methylation of gyrophoric acid to this compound are implied by the structural relationship, O-methyltransferases are generally known to be involved in methylation steps within the gene clusters of other lichen compounds.

Proposed Biosynthetic Relationship to Other Lichen Depsides and Tridepsides

This compound belongs to the class of tridepsides, which are secondary metabolites predominantly found in lichens wikipedia.org. The formation of tridepsides initiates with the esterification of orsellinic acid units wikipedia.org. This process typically involves the initial esterification of orsellinic acid to form a didepside, such as lecanoric acid, which then undergoes further esterification to yield tridepsides like gyrophoric acid wikipedia.org.

This compound is specifically categorized as an O-methylated derivative of gyrophoric acid, alongside other compounds such as methylgyrophoric acid, 4-O-methylgyrophoric acid, and umbilicaric acid wikipedia.org. The biosynthesis of tridepsides involves the subsequent esterification of orcinol-type phenolic units wikipedia.org. Other notable tridepsides detected in various lichens include crustinic acid, hiascic acid, tenuiorin (B1250854), umbilicaric acid, lasallic acid, and deliseic acid, indicating a shared biosynthetic origin and structural relationship among these compounds wikipedia.org.

Isolation, Purification, and Analytical Methodologies for Ovoic Acid

Extraction Techniques from Lichen Biomass

The initial step in isolating physodic acid is its extraction from the lichen biomass, most commonly from species like Hypogymnia physodes. The choice of extraction method and solvent is critical to maximize the yield and selectivity of the target compound.

Commonly employed methods include conventional solvent extraction and advanced techniques like Accelerated Solvent Extraction (ASE). Acetone (B3395972) is a frequently used solvent due to its high efficiency in dissolving lichen depsidones. mdpi.comathabascau.ca Sonication or shaking at room temperature are standard procedures to facilitate the extraction process. nih.govtandfonline.com For instance, dried and fragmented thalli of H. physodes can be sonicated with acetone multiple times to achieve a high yield of the crude extract. nih.gov

Recent studies have focused on greener and more efficient extraction methods. Accelerated Solvent Extraction (ASE) combined with acetone has been shown to be a highly selective method for lichen acids, reducing both solvent consumption and processing time. researchgate.netnih.gov Another green approach involves the use of Volatile Natural Deep Eutectic Solvents (VNADES), such as those based on menthol and camphor, which have been optimized to maximize metabolite extraction. researchgate.netnih.gov

The effectiveness of different extraction techniques and solvents can be compared based on the yield of physodic acid obtained from the lichen biomass.

**Table 1: Comparison of Extraction Methods for Lichen Acids from *Hypogymnia physodes***

| Extraction Method | Solvent | Key Parameters | Yield of Physodic Acid (Representative) | Reference |

|---|---|---|---|---|

| Sonication | Acetone | 35 °C, 6 x 30 min | ~11.79% (crude extract yield) | nih.gov |

| Shaking | Acetone | Room temperature, 3 x 1 h | ~34.7% (crude extract yield) | tandfonline.com |

| Accelerated Solvent Extraction (ASE) | Acetone | High pressure & temperature | High selectivity and yield (95% of total lichen acids in first extraction) | researchgate.netnih.gov |

| VNADES Extraction | Menthol/Camphor (1.5:1) | 40 °C, 30 min | Optimized for maximum metabolite extraction | researchgate.netnih.gov |

Chromatographic Separation Methods for Isolation and Quantification

Following extraction, the crude mixture containing physodic acid and other lichen metabolites must be purified. Chromatographic techniques are essential for both the isolation of pure physodic acid and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of physodic acid. Reversed-phase columns, such as C18, are typically used for separation. nih.gov A gradient elution method with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidified aqueous phase (e.g., 0.5% formic acid) allows for the effective separation of physodic acid from other components in the extract. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic structure of physodic acid absorbs light in the UV spectrum, typically around 210 nm for general organic acids. oiv.intoiv.int

Table 2: Example of HPLC Conditions for Physodic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex C18 (100 x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase | A: 0.5% Formic Acid in water B: Acetonitrile | nih.gov | | Gradient | 5% B increasing to 100% B over 10 min | nih.gov | | Flow Rate | 0.3 mL/min | nih.gov | | Detection | UV Spectrophotometer | nih.gov | | Injection Volume | 10 µL | oiv.intoiv.int |

Thin-Layer Chromatography (TLC) is a versatile and rapid method used for the qualitative identification of physodic acid in extracts and for monitoring the progress of purification. researchgate.net The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica gel) and the mobile phase. The choice of the solvent system is crucial for achieving good separation. For depsidones like physodic acid, solvent systems containing a mixture of nonpolar and polar solvents with an acid component are effective. researchgate.net The position of the compound on the developed plate is identified by its retention factor (Rƒ) value.

Table 3: TLC Solvent Systems for the Analysis of Physodic Acid and Related Depsidones

| System Designation | Solvent System (v/v/v) | Typical Rƒ for Physodic Acid | Reference |

|---|---|---|---|

| System A | Benzene : Dioxane : Acetic Acid (180:45:5) | Data for derivatives available | researchgate.net |

| System B | n-Hexane : Diethyl Ether : Formic Acid (130:80:20) | Data for derivatives available | researchgate.net |

| System C | Toluene : Acetic Acid (200:30) | Data for derivatives available | researchgate.net |

Advanced Analytical Techniques for Comprehensive Identification and Quantitative Analysis

For unambiguous identification and highly sensitive quantification, advanced hyphenated techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is highly suitable for the analysis of organic acids. lcms.czmdpi.com For a compound like physodic acid, Electrospray Ionization (ESI) in negative mode is typically used, as the carboxylic acid groups readily deprotonate to form the [M-H]⁻ ion. lcms.czhitachi-hightech.com By using Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM), LC-MS provides excellent selectivity and sensitivity for quantitative analysis, minimizing interference from the sample matrix. lcms.czlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of chemical constituents in biological samples. mtoz-biolabs.com However, organic acids like physodic acid are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert the acidic functional groups into more volatile and stable esters or silyl ethers. shimadzu.comlipidmaps.org For example, fatty acids are often derivatized to their pentafluorobenzyl (PFB) esters before GC-MS analysis. lipidmaps.org While specific protocols for physodic acid are not detailed, this general principle for organic acids would apply. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Purity Assessment and Standardization of Isolated Physodic Acid Samples

Once physodic acid has been isolated, its purity must be rigorously assessed. Purity assessment is not based on a single technique but rather on a combination of methods.

Chromatographic Purity : The purity of the isolated sample is initially checked by HPLC and TLC. A pure sample should ideally show a single, symmetrical peak in the HPLC chromatogram under multiple conditions and a single spot in different TLC solvent systems. tandfonline.comchemistryhall.com

Spectroscopic Confirmation : The identity and structural integrity of the isolated compound are confirmed using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy provide detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. tandfonline.com

Physicochemical Properties : Measuring the melting point of the crystalline solid and comparing it to literature values can also serve as an indicator of purity.

Standardization of the purified physodic acid is crucial for its use as a reference standard in quantitative analyses. This involves:

Comprehensive Characterization : The isolated compound is thoroughly characterized using the methods described above (HPLC, MS, NMR) to confirm its identity and purity beyond any doubt.

Quantitative Determination : The exact concentration of a stock solution of the purified physodic acid is determined. This standardized solution can then be used to prepare a calibration curve.

Calibration Curve : A series of dilutions of the standardized stock solution are analyzed by a quantitative method like HPLC-UV or LC-MS. ub.eduscioninstruments.com A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentrations. This curve serves as the basis for accurately quantifying physodic acid in unknown samples.

Exploration of Biological Activities and Preclinical Research Landscape of Ovoic Acid

Current Status of Pharmacological and Biological Activity Investigations of Ovoic Acid (Emphasizing the lack of direct studies on this compound)

The chemical compound this compound is a secondary metabolite belonging to the depside or tridepside class, commonly found in lichens. Despite a growing interest in the pharmacological activities of depsides and tridepsides over the last decade, direct pharmacological and biological activity investigations focusing solely on this compound are notably limited or absent in current research. Reviews on lichen depsides and tridepsides explicitly list this compound among those compounds that have yet to be thoroughly investigated for their biological properties wikipedia.orguni.lu. This highlights a significant gap in the preclinical research landscape for this specific compound, suggesting that its full therapeutic potential remains unexplored.

Hypothesized In Vitro Research Potential Based on Related Tridepsides and Depsides

Given the structural similarities of this compound to other well-studied depsides and tridepsides, its in vitro research potential can be hypothesized based on the diverse biological activities observed in these related compounds. Depsides and tridepsides, as a class of naturally occurring phenolic compounds, exhibit a broad spectrum of pharmacological properties, including antioxidant, cytotoxic, antimicrobial, and anti-inflammatory effects wikipedia.orguni.luwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikidata.orgnih.govcenmed.comthegoodscentscompany.comnih.govnih.govnih.govnih.govuni.lucdutcm.edu.cnnih.govnih.govlipidmaps.orgnih.govjkchemical.comresearchgate.net.

Untested Antioxidant Potential

Many lichen extracts and their secondary metabolites, particularly depsides and depsidones, have demonstrated significant antioxidant properties due to their phenolic content wikipedia.orgnih.govuni.luwikipedia.orguni.lu. Compounds such as usnic acid and gyrophoric acid, both related to this compound, are recognized for their potent antioxidant activities, including the ability to neutralize free radicals, inhibit lipid peroxidation, and protect cells from oxidative stress wikipedia.orgwikipedia.orgthegoodscentscompany.comwikipedia.org. This strong antioxidant capacity is attributed to their chemical structures, which allow them to scavenge reactive oxygen and nitrogen species uni.luwikipedia.org. Therefore, it is hypothesized that this compound may also possess similar untested antioxidant potential, warranting future investigation.

Unexplored Antimicrobial Efficacy

Depsides and tridepsides are well-documented for their antimicrobial efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.canih.govcenmed.comthegoodscentscompany.comnih.govnih.govuni.lucdutcm.edu.cnlipidmaps.orgjkchemical.comresearchgate.netuni.lu. Specific examples include atranorin (B1665829), lecanoric acid, gyrophoric acid, and diffractaic acid, which have shown antibacterial, antifungal, and even antiviral activities wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comnih.govnih.govuni.lucdutcm.edu.cnlipidmaps.org. For instance, atranorin has exhibited strong activity against various bacterial and fungal species, while lecanoric acid has demonstrated growth inhibition against Aliivibrio fischeri wikipedia.orgcenmed.comnih.govuni.lucdutcm.edu.cn. Given these precedents, this compound is hypothesized to possess unexplored antimicrobial efficacy that could be valuable for developing new antimicrobial agents.

Future Cytotoxicity and Antiproliferative Evaluations

The cytotoxic and antiproliferative activities of depsides and tridepsides have been a significant area of research, with many compounds showing promising effects against various cancer cell lines wikipedia.orguni.luwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikidata.orgnih.govcenmed.comthegoodscentscompany.comnih.govnih.govlipidmaps.orgnih.govuni.lu. Gyrophoric acid, for example, has demonstrated potent cytotoxicity against breast cancer cell lines and antiproliferative activity against HeLa cells and A375 melanoma cells, while showing no toxicity to human fibroblasts wikipedia.orgwikipedia.orgnih.gov. Similarly, depsidones like lobaric acid have reduced cancer cell viability and proliferation by targeting anti-apoptotic proteins and inducing oxidative stress uni.lu. This established cytotoxic and antiproliferative potential within related compounds suggests that this compound is a strong candidate for future evaluations in these areas.

Consideration for Anti-inflammatory Pathway Investigation

Anti-inflammatory properties are another significant characteristic of depsides and tridepsides wikipedia.orguni.luwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikidata.orgnih.govcenmed.comnih.govnih.govuni.lunih.gov. Compounds such as atranorin and lecanoric acid have been reported to possess anti-inflammatory effects, with some depsides acting as inhibitors of 5-lipoxygenase, thereby reducing the synthesis of leukotrienes, which are key mediators of inflammation nih.govnih.govnih.govuni.lu. Specific depsides have also shown the ability to inhibit nitric oxide (NO) production in LPS-induced macrophages, indicating their potential to modulate inflammatory pathways fishersci.canih.gov. Based on these findings, investigation into the anti-inflammatory pathway modulation by this compound is a logical next step in its preclinical research.

In Silico Approaches for Molecular Target Prediction and Mechanism of Action Hypotheses for Tridepsides

In silico (computational) approaches play a crucial role in predicting molecular targets and hypothesizing mechanisms of action for novel compounds, especially when direct experimental data are limited. For tridepsides and depsides, in silico studies have been employed to investigate their antioxidant properties and potential interactions with biological targets wikipedia.orguni.luwikipedia.org. For instance, computational studies on depsidones have suggested that their radical scavenging activity primarily follows a formal hydrogen transfer mechanism wikipedia.org. Furthermore, in silico methods, combined with biological assays, have been used to identify potential drug candidates from Traditional Chinese Medicines, including tridepsides like gyrophoric acid, for specific molecular targets such as the angiotensin II type-1 receptor researchgate.net. This indicates the utility of computational modeling in understanding the bioactivity of complex natural products. Applying similar in silico methodologies to this compound could provide valuable preliminary insights into its potential molecular targets and mechanisms of action, guiding subsequent experimental research and prioritizing specific biological pathways for investigation.

Emerging Preclinical Models for Initial Investigations of Lichen Metabolites

This compound is a depside, a class of secondary metabolites commonly found in lichens nih.govresearchgate.net. These compounds are polyketides, and their presence in lichens has garnered increasing interest over the last decade due to their diverse biological properties nih.gov.

Despite the growing body of research on lichen depsides and tridepsides, this compound remains one of the compounds that has yet to be extensively investigated regarding its pharmacological activities nih.gov. The current preclinical research landscape for lichen metabolites, in general, primarily involves in vitro studies, supplemented by occasional in silico and in vivo investigations nih.gov. These models typically explore activities such as antioxidant, cytotoxic, and antimicrobial effects nih.gov. However, dedicated and detailed preclinical models specifically for this compound are largely absent in the current literature.

An indirect finding related to this compound comes from studies on Umbilicaria crustulosa, a lichen species known to contain this compound along with other acids like gyrophoric, lecanoric, and hiascic acids researchgate.net. An acetone (B3395972) extract from U. crustulosa demonstrated promising antioxidant activity and a protective effect on human lymphocytes in preclinical assessments researchgate.net. However, this same extract did not exhibit antimicrobial activity against the tested bacteria or inhibit cholinesterase activity researchgate.net. It is important to note that these findings pertain to a crude extract containing this compound, and the specific biological activities cannot be directly attributed solely to this compound without further isolation and testing of the pure compound researchgate.net.

The limited investigation into this compound highlights a significant gap in the preclinical research of lichen metabolites. Future research should focus on employing established and emerging preclinical models to systematically evaluate the biological activities of isolated this compound. This would involve a comprehensive approach utilizing in vitro assays to identify potential cytotoxic, anti-inflammatory, antioxidant, or antimicrobial properties, followed by targeted in silico and in vivo studies to elucidate mechanisms of action and confirm therapeutic potential. The development of such focused preclinical models is crucial for unlocking the full pharmacological profile of this compound and other under-investigated lichen depsides.

Synthetic Approaches and Chemical Modification of Ovoic Acid

Total Synthesis Strategies for Ovoic Acid and Related O-Methylated Tridepsides

The total synthesis of complex natural products like this compound provides unambiguous confirmation of their chemical structures and offers pathways for producing these compounds in larger quantities or for creating novel derivatives. For O-methylated and/or C-hydroxy derivatives of gyrophoric acid, a prominent tridepside, total synthesis has been successfully achieved. A key strategy in these syntheses involves the condensation of an appropriately substituted benzoic acid with either benzyl (B1604629) lecanorate or benzyl 2-O-methyllecanorate.

This synthetic approach allows for the precise assembly of the tridepside backbone. For instance, the structures of new tridepsides, including 2,4-di-O-methylgyrophoric acid and 2,4,5-tri-O-methylhiascic acid, have been definitively established through their total synthesis. Similarly, the total synthesis of 2''-O-methylgyrophoric acid has been described, further contributing to the understanding of these complex molecules. These synthetic endeavors validate the proposed structures and open avenues for preparing various O-methylated tridepsides.

Semisynthesis and Derivatization from Natural Precursors

Semisynthesis involves the chemical modification of naturally occurring compounds to produce new derivatives. This compound itself is a prime example of a naturally occurring O-methylated derivative of gyrophoric acid, suggesting a methylation process that occurs naturally from its precursor. This natural transformation highlights the potential for similar modifications in a laboratory setting.

The derivatization of natural precursors offers a practical route to expand the chemical diversity of tridepsides. Microbial transformation, for example, is a known method for chemically modifying natural products, encompassing reactions such as methylation and demethylation. Such biotransformation processes could be harnessed for the semisynthesis of this compound or its analogs from more readily available natural tridepsides or their building blocks. Semisynthetic methods are generally employed to enhance the chemical diversity of selected compounds, providing a valuable alternative to purely synthetic approaches for generating a wide range of derivatives.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural changes in a molecule influence its biological activity. For depsides and tridepsides, including this compound, such studies are crucial for identifying key pharmacophores and developing compounds with improved efficacy or specificity.

The design and synthesis of this compound analogs for SAR studies typically involve systematic modifications of the parent compound's structure. This can include altering the phenolic units, the degree of O-methylation, or the length and oxidation state of side chains. A common strategy involves the systematic synthetic modification of a natural product template to identify pharmacologically permissive and nonpermissive regions. This approach can lead to the creation of libraries of derivatives, which are then evaluated for their biological activities. For instance, modular synthesis has been used to produce extensive libraries of derivatives for evaluation, ultimately leading to compounds with enhanced potency. The goal of these studies is to establish clear correlations between the chemical structure of this compound analogs and their observed biological effects, guiding the rational design of future therapeutic agents.

Future Perspectives and Research Directions for Ovoic Acid

Prioritizing Uninvestigated Biological Activities of Ovoic Acid

Lichen secondary metabolites, including depsidones, are known to exhibit a wide array of biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. researchgate.netsemanticscholar.orgglobalresearchonline.net While the broader class of depsidones has been investigated for these properties, specific and comprehensive screening of this compound is lacking. nih.govresearchgate.net Future research should prioritize a systematic evaluation of its bioactivity profile.

Key areas for investigation include:

Antiviral and Novel Antibacterial Properties: While many lichen compounds have been tested against common bacteria, there is a need to screen this compound against a broader spectrum of pathogens, including multi-drug-resistant bacteria and various viral strains. globalresearchonline.netnih.gov The anti-HIV activity of some depsidones suggests this could be a fruitful area of research. acs.org

Enzyme Inhibition: Many natural products act by inhibiting specific enzymes. Screening this compound against panels of enzymes involved in disease pathways (e.g., proteases, kinases, mPGES-1) could reveal novel therapeutic targets. nih.gov

Anti-proliferative and Cytotoxic Mechanisms: While some depsidones show cytotoxic activity against cancer cell lines, the specific mechanisms are often not fully elucidated. nih.goveajm.org Research should focus on understanding how this compound impacts cancer cell signaling, apoptosis, and migration to determine its potential as an oncology drug lead.

Immunomodulatory Effects: The role of lichen compounds in inflammation is an emerging area of interest. nih.gov Investigating the effect of this compound on immune cell function, cytokine production, and inflammatory pathways could lead to new treatments for autoimmune diseases and chronic inflammation.

A broad-based screening approach, utilizing a comprehensive set of functional and biochemical in vitro assays, would be instrumental in uncovering the full pharmacological potential of this compound. nih.gov

Advancements in Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The biosynthesis of depsidones like this compound is a complex process originating from the acetyl-polymalonyl pathway. tandfonline.comfrontiersin.org The core of this process involves non-reducing polyketide synthases (NR-PKSs) that assemble and cyclize two separate phenolic rings, which are then joined by an ester linkage to form a depside precursor. tandfonline.commdpi.comresearchgate.net A subsequent oxidative coupling reaction, catalyzed by an enzyme such as a cytochrome P450, forms the characteristic ether bond of the depsidone structure. tandfonline.commdpi.comjjh.cz

While this general pathway is understood, the specific genes and enzymes responsible for this compound biosynthesis are unknown. A major challenge in lichen biotechnology is the slow growth of the organisms, which hinders the large-scale production of their unique metabolites. nih.govnih.gov

Future research should focus on:

Genome Mining and Gene Cluster Identification: Sequencing the genome of an this compound-producing lichen mycobiont would enable the identification of the PKS gene cluster responsible for its synthesis. researchgate.netnih.gov These clusters often contain all the necessary genes, including the core PKS, modifying enzymes (like cytochrome P450s and methyltransferases), and transporters. tandfonline.comjjh.cz

Heterologous Expression: Once the biosynthetic gene cluster is identified, it can be expressed in a more tractable host organism, such as Aspergillus species or yeast (Saccharomyces cerevisiae). researchgate.netnih.govusda.gov This approach offers a promising route for sustainable and scalable production of this compound, overcoming the limitations of lichen cultivation.

Metabolic Engineering: With the biosynthetic pathway elucidated, metabolic engineering techniques can be applied to optimize yields. This could involve modifying regulatory elements or engineering the host's metabolism to increase the supply of precursor molecules like acetyl-CoA and malonyl-CoA. researchgate.net

The table below summarizes the key enzymes and their proposed functions in the biosynthesis of depsidones, which would be applicable to this compound.

| Enzyme Class | Proposed Function in Depsidone Biosynthesis | Reference |

| Fatty Acid Synthase (FAS) | Provides the acyl chain starter units for the PKS. | mdpi.com |

| Polyketide Synthase (PKS) | Synthesizes and cyclizes two aromatic rings and links them via an ester bond to form a depside precursor. | tandfonline.comresearchgate.net |

| Cytochrome P450 (CytP450) | Catalyzes the intramolecular oxidative coupling of the depside precursor to form the final depsidone ether linkage. | mdpi.comjjh.cz |

| O-Methyltransferase | Modifies the aromatic rings by adding methyl groups, contributing to the final structure of the specific depsidone. | tandfonline.com |

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

A thorough understanding of this compound's role and regulation requires advanced analytical methods capable of detecting and quantifying it within the complex chemical matrix of a lichen. eajm.org High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose. researchgate.netnih.govresearchgate.net

Future advancements in this area should include:

Optimized LC-MS/MS Methods: Developing highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods will allow for precise quantification of this compound and its biosynthetic precursors and degradation products. mdpi.comnih.gov This is crucial for metabolic flux analysis and understanding pathway dynamics.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or TOF analyzers, enables the accurate identification of unknown metabolites related to the this compound pathway by providing precise mass measurements for formula determination. researchgate.netmdpi.com

Standardization of Protocols: Establishing standardized protocols for the extraction and analysis of lichen organic acids is necessary to ensure reproducibility and comparability of data across different studies. nih.gov Techniques like ion exclusion chromatography and post-column detection methods can offer high sensitivity and selectivity for organic acids. shimadzu.comjasco-global.comshimadzu.comthermofisher.com

The following table outlines common analytical techniques and their specific applications in the study of lichen metabolites like this compound.

| Analytical Technique | Application in this compound Research | Key Advantages | Reference |

| HPLC-DAD | Quantification and initial identification of known lichen compounds based on retention time and UV spectra. | Robust, widely available, good for quantification. | nih.gov |

| LC-MS/MS | Targeted quantification and structural confirmation of this compound and related metabolites in complex extracts. | High sensitivity and selectivity. | researchgate.netmdpi.com |

| UHPLC-ESI-HRMS | Untargeted metabolomics for the discovery of new, related compounds and for precise identification. | High resolution and mass accuracy for formula determination. | nih.govmdpi.com |

| NMR Spectroscopy | Complete structural elucidation of novel compounds and confirmation of known structures. | Provides detailed structural information, including stereochemistry. | N/A |

Integration with Omics Technologies for a Holistic Understanding of Lichen Metabolism

To fully comprehend the biological role of this compound, it must be studied within the context of the entire lichen symbiosis. The integration of multiple "omics" technologies provides a powerful framework for achieving a holistic view of lichen metabolism. nih.govresearchgate.netelsevierpure.comelsevierpure.com This multi-omics approach connects the genetic potential of the symbionts with their functional output.

Key integrations for future research include:

Genomics and Metabolomics: By correlating the presence of the this compound biosynthetic gene cluster (identified through genomics) with the actual production of the compound (measured by metabolomics), researchers can definitively link genes to metabolites. nih.govresearchgate.net This approach has been successfully used to identify the biosynthetic clusters for other lichen compounds.

Transcriptomics: Analyzing the expression levels of genes within the this compound cluster under different environmental conditions can reveal how its production is regulated. units.itnih.govresearchgate.netmdpi.com This can provide insights into the ecological function of the compound, for example, if its synthesis is triggered by UV radiation, desiccation, or pathogen attack.

Proteomics: Identifying the proteins (enzymes) expressed from the gene cluster provides direct evidence of the pathway's activity. nih.govnih.gov This can help confirm the function of each enzyme in the biosynthetic pathway.

A multi-omics approach will not only elucidate the synthesis and regulation of this compound but also shed light on its interaction with the metabolic networks of the fungal, algal, and bacterial partners within the lichen holobiont. nih.govnih.govresearchgate.net

Role in Bioprospecting and Natural Product Drug Discovery as a Potential Lead Compound

Lichens are a vast, yet under-explored, source of novel chemical entities for drug discovery. frontiersin.orgnih.govnih.gov Their secondary metabolites, shaped by evolution to function in competitive and harsh environments, are often biologically active. semanticscholar.orgglobalresearchonline.net Depsidones, in particular, have attracted significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. nih.govresearchgate.netnih.gov

This compound, as a distinct depsidone, is a prime candidate for bioprospecting efforts. researchgate.netresearchgate.netrsc.org Its potential as a lead compound in drug discovery is significant for several reasons:

Novel Scaffolds: The tricyclic depsidone core provides a unique chemical scaffold that is different from many existing synthetic drugs, potentially offering new mechanisms of action. nih.govacs.org

Proven Bioactivity of the Class: The established bioactivities of related depsidones provide a strong rationale for investigating this compound as a source of new therapeutic agents. researchgate.netnih.goveajm.org

Source of Inspiration for Synthesis: Even if the natural product itself is not an ideal drug, its structure can serve as a template for the synthesis of more potent and selective analogues through medicinal chemistry.

Future bioprospecting efforts should include this compound in large-scale screening campaigns against a wide range of therapeutic targets. The discovery of a potent activity would position this compound as a valuable lead compound for the development of new pharmaceuticals. acs.orgeajm.org

Q & A

Q. How can researchers resolve contradictions in Ovoic acid stability data across studies with differing pH conditions?

- Methodology : Replicate experiments under standardized buffers (pH 3–9) and track degradation via UV-Vis spectroscopy. Use multivariate analysis (e.g., ANOVA) to isolate pH effects. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .

Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Employ regioselective methylation (e.g., 2ʹ-O-methylation) using dimethyl sulfate in alkaline conditions. Monitor reaction progress via TLC and purify intermediates via flash chromatography. Characterize derivatives using 2D NMR (COSY, HSQC) to confirm positional isomerism .

Q. How should researchers address low reproducibility in this compound quantification across HPLC systems?

- Methodology : Calibrate instruments with certified reference standards. Document column type, mobile phase composition, and detector settings rigorously. Use inter-laboratory validation and report results with ±5% confidence intervals. Reference the Beilstein Journal’s guidelines for experimental transparency .

Q. What strategies validate this compound’s ecological role in lichen symbiosis when field data is sparse?

- Methodology : Combine field sampling (lichen thalli from diverse microhabitats) with lab-based assays. Measure this compound concentrations via LC-MS and correlate with environmental variables (e.g., humidity, pollutant levels). Use mixed-effects models to account for nested data (e.g., multiple observations per lichen specimen) .

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Use triangulation (e.g., TLC, HPLC, NMR) to confirm compound identity. Document outlier exclusion criteria and raw data in supplementary materials .

- Ethical Compliance : Ensure lichen collection permits and cite the IUCN Red List status of sampled species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.